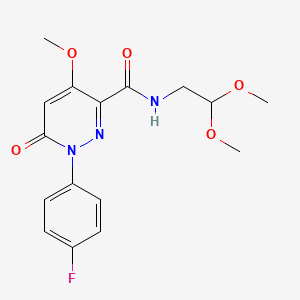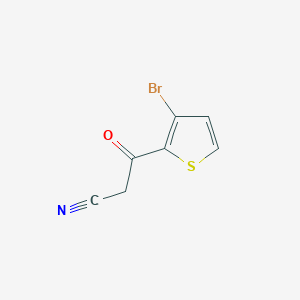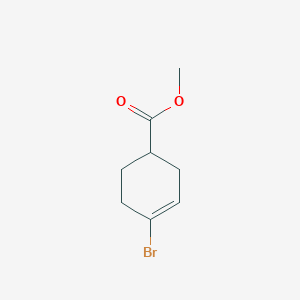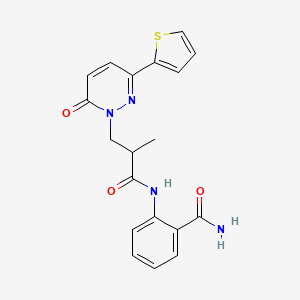![molecular formula C22H17ClFN3OS B2464092 2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034589-00-7](/img/structure/B2464092.png)
2-((2-chloro-4-fluorobenzyl)thio)-3-cyclopropyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of thioxopyrimidines . Thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involving thioxopyrimidines often involve cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs can be based on the [3+3], [4+2], or [5+1] heterocyclization reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their anticancer activities. For example, fluorinated coumarin–pyrimidine hybrids have been developed as potent anticancer agents, showing significant cytotoxicity against human lung carcinoma (A-549) and human adenocarcinoma mammary gland (MDA-MB-231) cancer cell lines. Some of these compounds exhibited potency comparable or superior to the standard drug Cisplatin, indicating their potential as novel anticancer therapies (Hosamani, Reddy, & Devarajegowda, 2015).
Antitubercular Agents
Another research avenue explored the design and synthesis of benzocoumarin-pyrimidine hybrids as a new class of antitubercular agents. These compounds were evaluated for their in-vitro antitubercular activity, with some displaying potent activity against the M.tb H37Rv strain. This highlights the potential of such molecules in developing new treatments for tuberculosis (Reddy, Hosamani, & Devarajegowda, 2015).
Antibacterial and Antifungal Activities
Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated their effectiveness against a range of bacterial and fungal pathogens. For instance, some compounds have shown higher antifungal activity than fluconazole against Candida fungus species, and others have exhibited better antibacterial activity against both Gram-positive and Gram-negative bacteria. This underscores the potential of these compounds in addressing various infectious diseases (Kahveci et al., 2020).
Adenosine Receptor Affinity
In the realm of neuropharmacology, amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines have been investigated for their affinity towards A1 and A2A adenosine receptors. Compounds exhibiting high affinity and selectivity for the A1 receptor subtype have been identified, indicating potential applications in neurological disorders or as a basis for further drug development (Betti et al., 1999).
Zukünftige Richtungen
The potential of thioxopyrimidines is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Eigenschaften
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]-3-cyclopropyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3OS/c23-18-10-15(24)7-6-14(18)12-29-22-26-19-17(13-4-2-1-3-5-13)11-25-20(19)21(28)27(22)16-8-9-16/h1-7,10-11,16,25H,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONTWWISSGQRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=C(C=C(C=C5)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[({2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]ethyl}amino)sulfonyl]benzoate](/img/structure/B2464011.png)
![methyl 4-{[(9-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2464014.png)



![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 1-benzofuran-2-carboxylate](/img/structure/B2464018.png)
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 4-ethoxybenzoate](/img/structure/B2464020.png)

![N-(3,5-dimethoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2464022.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464024.png)

![2-{4-[6-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2464031.png)
![N-(4-methylpyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464032.png)